Zinc selenite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Zinc Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13597-46-1 |

|---|---|

Molecular Formula |

H2O3SeZn |

Molecular Weight |

194.4 g/mol |

IUPAC Name |

selenous acid;zinc |

InChI |

InChI=1S/H2O3Se.Zn/c1-4(2)3;/h(H2,1,2,3); |

InChI Key |

XLXXAHOGINUPOD-UHFFFAOYSA-N |

SMILES |

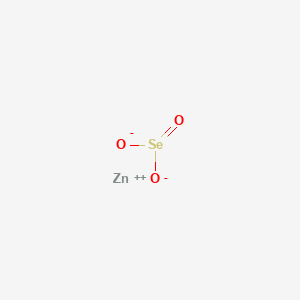

[O-][Se](=O)[O-].[Zn+2] |

Canonical SMILES |

O[Se](=O)O.[Zn] |

Other CAS No. |

13597-46-1 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

selenious acid, zinc salt (1:1) zinc selenite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Zinc Selenite (ZnSeO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenite (B80905) (ZnSeO₃) is an inorganic compound that has garnered interest in various scientific fields, particularly in materials science. It serves as a precursor in the synthesis of other selenium-containing compounds and possesses notable optical properties, making it a candidate for applications in photonics and optoelectronics.[1] This guide provides a comprehensive overview of the fundamental chemical, physical, and structural properties of zinc selenite, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a white, odorless powder.[2][3] It is known to be insoluble in water.[2] While it is generally stable, it undergoes thermal decomposition at elevated temperatures.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source |

| Chemical Formula | ZnSeO₃ | [4] |

| Molecular Weight | 192.3 g/mol | [5] |

| Appearance | White, odorless powder | [2][3] |

| Density | 4.75 g/cm³ | [6] |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | Pbca | [7] |

| Solubility Product (Ksp) of ZnSeO₃·H₂O | 1.59 x 10⁻⁷ | [8] |

| Thermal Decomposition Onset | ~480 °C | [9] |

Structural Properties

This compound crystallizes in an orthorhombic system.[6][7] The crystal structure consists of zinc (Zn²⁺) cations and selenite (SeO₃²⁻) anions. In the structure, the zinc ion is coordinated to five oxygen atoms, forming trigonal bipyramids. These ZnO₅ polyhedra share edges and corners to create sheets. These sheets are then interconnected by the SeO₃ groups, which share corners with adjacent sheets, resulting in an open framework structure.[6] The selenium atom in the selenite group is bonded to three oxygen atoms in a trigonal pyramidal geometry.[6]

Crystallographic Data

The following table presents the lattice parameters for this compound:

| Lattice Parameter | Value (Å) | Source |

| a | 6.233 | [6] |

| b | 7.200 | [6] |

| c | 11.987 | [6] |

| α | 90° | [10] |

| β | 90° | [10] |

| γ | 90° | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized through various methods, including hydrothermal synthesis and chemical deposition.

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium selenite (Na₂SeO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Oleic acid (optional, as a surfactant)

-

Absolute ethanol (B145695)

-

Distilled water

-

Autoclave (Teflon-lined stainless steel)

-

Oven

-

Centrifuge

Procedure:

-

Prepare Precursor Solution A: Dissolve a stoichiometric amount of zinc chloride in absolute ethanol. For example, mix 0.272g of ZnCl₂ with 5ml of absolute ethanol. Heat the mixture at 60°C for 30 minutes to form a clear solution.

-

Prepare Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of sodium selenite in distilled water (e.g., 0.1754g of Na₂SeO₃ in 5ml of distilled water).

-

Reaction Mixture Preparation: To solution B, add a specific volume of 1 mol/L sodium hydroxide solution (e.g., 8ml) and hydrazine hydrate (e.g., 5ml) and stir until a transparent solution is formed. If using a surfactant, add it at this stage (e.g., 12ml of oleic acid).

-

Hydrothermal Reaction: Transfer solution B (and the surfactant, if used) into a Teflon-lined autoclave. Then, carefully add solution A to the autoclave.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a temperature between 120°C and 180°C and maintain this temperature for a specific duration (e.g., 10 to 18 hours). The reaction time can influence the particle size of the resulting this compound.[2]

-

Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate and wash it several times with absolute ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the separation of the product from the washing solution.

-

Drying: Dry the final product in a vacuum oven at 60°C to obtain powdered this compound.

This method involves the deposition of a thin film of this compound onto a substrate from a chemical bath.

Materials:

-

Zinc sulfate (B86663) (ZnSO₄)

-

Selenium dioxide (SeO₂)

-

Substrate (e.g., glass slide)

-

Beaker

-

Magnetic stirrer with hotplate

-

pH meter or pH paper

-

Ammonia (B1221849) solution (NH₄OH)

-

Distilled water

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate. This can be done by washing with detergent, rinsing with distilled water, and then sonicating in acetone (B3395972) and ethanol.

-

Prepare the Chemical Bath: Prepare an aqueous solution containing zinc sulfate and selenium dioxide. For example, dissolve 7.2 g/L of ZnSO₄ and 0.2 g/L of SeO₂ in distilled water.[11]

-

pH Adjustment: Adjust the pH of the solution to a desired value (e.g., pH 11) by adding ammonia solution dropwise while stirring. The pH is a critical parameter that influences the deposition process.

-

Deposition: Immerse the cleaned substrate vertically into the chemical bath. Maintain the temperature of the bath at a constant value (e.g., 70°C) using a hotplate.[12] The deposition time can be varied (e.g., 30 to 120 minutes) to control the thickness of the film.[13]

-

Post-Deposition Treatment: After the desired deposition time, remove the substrate from the bath.

-

Washing and Drying: Rinse the coated substrate thoroughly with distilled water to remove any loosely adhered particles and then allow it to dry in the air.

-

Annealing (Optional): The as-deposited film can be annealed in the air at a specific temperature (e.g., for 1 hour) to improve its crystallinity.[12]

Characterization of this compound

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Equipment:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (e.g., zero-background holder)

-

Mortar and pestle (agate)

-

Glass slide

Procedure:

-

Sample Preparation:

-

Take a small amount (a few milligrams to ~200 mg) of the synthesized this compound powder.[2]

-

If the particle size is not uniform, gently grind the powder in an agate mortar and pestle to obtain a fine, homogeneous powder. This helps to minimize preferred orientation effects.

-

Mount the powdered sample onto the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the powder.[2]

-

-

Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Set the operational parameters for the XRD scan. Typical parameters include:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 20° to 70°

-

Step Size: 0.02°

-

Scan Speed/Dwell Time: 1-2 seconds per step

-

-

-

Data Collection:

-

Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

-

-

Data Analysis:

-

The resulting diffraction pattern can be analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., the JCPDS database). The expected diffraction peaks for orthorhombic ZnSeO₃ can be used for phase confirmation.[9][11]

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

TGA is used to study the thermal stability and decomposition of this compound.

Equipment:

-

Thermogravimetric analyzer

-

Inert crucibles (e.g., alumina (B75360) or platinum)

-

Analytical balance

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.[14]

-

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[14]

-

-

Temperature Program:

-

Set the temperature program. A typical program involves:

-

An initial isothermal step at a low temperature (e.g., 30°C) to allow the instrument to stabilize.

-

A heating ramp at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition temperature (e.g., 700°C or higher).[14]

-

-

-

Data Collection:

-

Start the TGA run. The instrument will continuously record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) will show a weight loss step corresponding to the decomposition of this compound into zinc oxide (ZnO) and selenium dioxide (SeO₂). The onset temperature of this weight loss indicates the beginning of the decomposition.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 2. mcgill.ca [mcgill.ca]

- 3. Solubility Products [gchem.cm.utexas.edu]

- 4. This compound | O3SeZn | CID 159686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical bath deposition - Wikipedia [en.wikipedia.org]

- 6. Thin films and chemical bath deposition technique | PPTX [slideshare.net]

- 7. mse.washington.edu [mse.washington.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. mdpi.com [mdpi.com]

- 10. worldagroforestry.org [worldagroforestry.org]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 13. tainstruments.com [tainstruments.com]

- 14. benchchem.com [benchchem.com]

zinc selenite crystal structure and space group

An In-depth Technical Guide on the Crystal Structure of Zinc Selenite (B80905)

This guide provides a comprehensive overview of the crystal structure of zinc selenite (ZnSeO₃), intended for researchers, scientists, and professionals in drug development and materials science. The document details the crystallographic parameters, coordination environment, and the experimental methodology used for its structural determination.

Introduction

This compound (ZnSeO₃) is an inorganic compound whose structural characterization is crucial for understanding its physical and chemical properties. This understanding underpins its potential applications in various scientific and industrial fields. The determination of its crystal structure through single-crystal X-ray diffraction has provided precise insights into the three-dimensional arrangement of its constituent atoms, revealing a complex and interesting coordination geometry.

Crystal Structure and Properties

This compound crystallizes in the orthorhombic crystal system.[1] The detailed crystallographic data, as determined by Hawthorne, Ercit, and Groat (1986), are summarized in the table below. The space group was identified as Pcab, which is a non-standard setting for Pbca.[1]

The structure consists of Zn²⁺ cations coordinated by five O²⁻ anions, forming trigonal bipyramids. These ZnO₅ polyhedra share edges and corners to create sheets. These sheets are interconnected by trigonal pyramidal SeO₃ groups, which link the sheets to form a three-dimensional open framework.[1]

Data Presentation: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | ZnSeO₃ |

| Molecular Weight | 192.3 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pcab (non-standard setting of Pbca, No. 61) |

| Lattice Parameters | a = 6.233(1) Å |

| b = 7.200(2) Å | |

| c = 11.987(3) Å | |

| Unit Cell Volume (V) | 537.9(3) ų |

| Formula Units per Cell (Z) | 8 |

| Calculated Density (Dx) | 4.75 g/cm³ |

| Temperature (T) | 297 K |

| Radiation Wavelength | MoKα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 236.7 cm⁻¹ |

| F(000) | 704 |

| R-factor | 0.035 for 608 observed reflections |

Data sourced from Hawthorne, F.C., Ercit, T.S., & Groat, L.A. (1986). Structures of this compound and copper selenite. Acta Crystallographica Section C, 42, 1285-1287.[1]

Experimental Protocols

The determination of the crystal structure of this compound was accomplished via single-crystal X-ray diffraction. While the specific instrumental details from the original 1986 publication are not fully available, a general experimental protocol for such an analysis is outlined below.

Crystal Selection and Mounting

A suitable single crystal of this compound, free of significant defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a glass fiber and an adhesive.

Data Collection

The mounted crystal is placed on a four-circle diffractometer. The unit cell parameters are determined from a preliminary set of reflections. Intensity data is then collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Radiation: MoKα (λ = 0.71073 Å) is a common X-ray source for such inorganic compounds.

-

Temperature: Data collection is typically performed at a controlled temperature, in this case, 297 K (room temperature).[1]

-

Data Collection Strategy: A hemisphere or a full sphere of data is collected to ensure completeness and to measure the intensities of a large number of unique reflections.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as polarization and absorption. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which was 0.035 for the reported structure of this compound.[1] The software package SHELXTL was likely used for the structure solution and refinement, as it was a standard tool at the time.

Workflow Visualization

The logical workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction is illustrated below.

Conclusion

The crystal structure of this compound has been well-characterized as an orthorhombic system with the space group Pcab. The detailed structural information, including lattice parameters and atomic coordination, provides a fundamental basis for further research into its material properties and potential applications. The methodology of single-crystal X-ray diffraction remains the definitive technique for elucidating such atomic arrangements with high precision.

References

Unraveling the Thermal Degradation of Zinc Selenite: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the thermal decomposition behavior of zinc selenite (B80905) (ZnSeO3) is presented for researchers, scientists, and professionals in drug development. This document outlines the critical thermal stability thresholds and decomposition pathways of zinc selenite under various atmospheric conditions, providing key data for its application in thermally sensitive processes.

The thermal behavior of this compound is significantly influenced by the surrounding atmosphere, leading to different decomposition products. Under ambient environmental conditions, anhydrous this compound remains stable up to approximately 480°C. Beyond this temperature, it undergoes decomposition into zinc oxide (ZnO) and selenium dioxide (SeO2) in the temperature range of 480°C to 600°C. The decomposition process for hydrated forms of this compound, such as this compound dihydrate (ZnSeO3·2H2O), begins with a multi-step dehydration process between 81°C and 222°C before the anhydrous decomposition occurs.

In contrast, under vacuum conditions, the decomposition pathway of this compound nanocrystals is altered. At 800°C, the primary decomposition product is zinc selenide (B1212193) (ZnSe), with a significant portion of the original this compound remaining. Upon increasing the temperature to 1000°C, the predominant final product becomes zinc oxide.

This guide provides a structured overview of the quantitative data, detailed experimental methodologies, and visual representations of the decomposition processes to facilitate a deeper understanding of the thermal properties of this compound.

Quantitative Decomposition Data

The following tables summarize the key quantitative data obtained from thermal analysis studies of this compound and its dihydrate.

Table 1: Stepwise Thermal Decomposition of this compound Dihydrate (ZnSeO3·2H2O) in Air

| Temperature Range (°C) | Process | Intermediate/Final Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| 81 - 222 | Dehydration | ZnSeO3·xH2O, ZnSeO3 | 15.7 | 15.8 |

| 479 - 597 | Decomposition | ZnO + SeO2 (g) | 57.7 | 57.4 |

Data compiled from studies on the thermal stability of this compound hydrates. The dehydration is a multi-stage process with several intermediate hydrates proposed.[1]

Table 2: Composition of Products from Thermal Decomposition of ZnSeO3 Nanocrystals in Vacuum

| Annealing Temperature (°C) | Duration (min) | Atmosphere | Product Composition |

| 800 | 60 | Vacuum | 68.5% Tetragonal ZnSe, 31.5% Orthorhombic ZnSeO3 |

| 1000 | 60 | Vacuum | 77.3% Hexagonal ZnO, 22.7% Orthorhombic ZnSeO3 |

Data from a study on the thermal stability and photoluminescence of ZnSeO3 nanocrystals.[2]

Experimental Protocols

1. Synthesis of this compound (ZnSeO3) Nanocrystals

This protocol describes the chemical deposition method for synthesizing ZnSeO3 nanocrystals.

-

Precursor Preparation: Two separate solutions are prepared at room temperature:

-

A solution of zinc chloride (ZnCl2) at a concentration of 4 g/L in distilled water.

-

A solution of selenium dioxide (SeO2) at a concentration of 0.2 g/L in distilled water.

-

-

Mixing and Deposition: The two solutions are mixed, and the pH is adjusted to 3. The chemical deposition is carried out with continuous stirring at a solution temperature of 18°C.

-

Washing and Drying: After deposition, the resulting precipitates are washed with distilled water and subsequently dried in air at room temperature.

2. Thermal Decomposition in a Vacuum Environment

This protocol outlines the procedure for the thermal decomposition of ZnSeO3 nanocrystals under vacuum.

-

Sample Preparation: Dried ZnSeO3 nanocrystals are placed in a suitable furnace.

-

Heating Protocol: The furnace is evacuated to create a vacuum environment. The samples are then heated to the target temperatures of 800°C or 1000°C at a heating rate of 30°C/min.

-

Isothermal Annealing: The samples are held at the target temperature for 60 minutes.

-

Analysis: After cooling, the composition of the resulting material is analyzed using X-ray diffractometry (XRD) to identify the crystalline phases present.[2]

3. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) in Air

This protocol describes the general procedure for analyzing the thermal decomposition of hydrated this compound in an air or "environmental" atmosphere.

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Sample Preparation: A small, accurately weighed sample of ZnSeO3·xH2O is placed in the sample crucible.

-

Atmosphere: The experiment is conducted under a controlled flow of air.

-

Temperature Program: The sample is heated from ambient temperature to over 600°C at a constant heating rate.

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The resulting curves are analyzed to determine the temperatures of dehydration and decomposition and the corresponding mass losses.[1][2]

Visualizing the Decomposition Pathways

The following diagrams illustrate the distinct thermal decomposition pathways of this compound under different atmospheric conditions.

References

An In-depth Technical Guide to the Solubility of Zinc Selenite in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenite (B80905) (ZnSeO₃) is an inorganic compound with emerging interest in various scientific fields, including materials science and as a potential component in pharmaceutical or biomedical applications. A thorough understanding of its solubility characteristics in different solvent systems is fundamental for its synthesis, purification, formulation, and for assessing its environmental and biological fate. This technical guide provides a comprehensive overview of the available quantitative and qualitative solubility data for zinc selenite and outlines a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a sparingly soluble salt like this compound is governed by the equilibrium between the solid-state compound and its constituent ions in solution. This equilibrium is quantified by the solubility product constant (Ksp). The dissolution of this compound in aqueous media can be represented by the following equation:

ZnSeO₃(s) ⇌ Zn²⁺(aq) + SeO₃²⁻(aq)

The Ksp is then expressed as:

Ksp = [Zn²⁺][SeO₃²⁻]

Several factors can influence the solubility of this compound, including temperature, the pH of the solvent, the presence of common ions, and the formation of complex ions. In acidic solutions, the selenite ion (SeO₃²⁻) can be protonated to form hydrogen selenite (HSeO₃⁻) and selenous acid (H₂SeO₃), thereby increasing the solubility of this compound by shifting the dissolution equilibrium to the right. Conversely, in basic solutions, the formation of zinc hydroxide (B78521) complexes can also affect its solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive quantitative data, particularly in a wide range of organic solvents and basic solutions, is not extensively available in the public domain.

| Solvent System | Temperature (°C) | Solubility | Solubility Product (Ksp) | Reference |

| Water | 20 | 16 mg/L | 1.9 x 10⁻⁸ mol²/L² | [1][2] |

| Nitric Acid (various concentrations) | 20 | See original data for concentration-dependent values | See original data | [2] |

| Sulfuric Acid (various concentrations) | 20 | See original data for concentration-dependent values | See original data | [2] |

Note: For detailed solubility values of this compound in nitric and sulfuric acid at various concentrations, it is recommended to consult the original research paper by Chukhlantsev (1956) as cited in the "Sparingly Soluble Selenites" compilation.[2]

Qualitative Solubility Profile

-

Water: Sparingly soluble to insoluble.[1]

-

Acids (general): Soluble. The solubility is expected to be significant in strong and moderately strong acids due to the protonation of the selenite anion.

-

Bases (general): While specific quantitative data for this compound in basic solutions is scarce, it is anticipated to exhibit some solubility in strong bases like sodium hydroxide and in ammonia (B1221849) solutions due to the amphoteric nature of the zinc ion, which can form soluble hydroxo and ammine complexes, respectively. For instance, zinc hydroxide is known to dissolve in excess ammonia.[3][4]

-

Organic Solvents:

-

Ethanol (B145695): Qualitative statements suggest some solubility, but no quantitative data is readily available.[5]

-

Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): No specific quantitative data for this compound in these solvents was found. For related selenium compounds, solubility tends to be higher in polar organic solvents like ethanol and methanol.[6]

-

Experimental Protocols: Determination of Solubility

The following is a detailed, representative experimental protocol for determining the solubility of a sparingly soluble salt like this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved species.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, acidic solution, basic solution, organic solvent)

-

Constant temperature water bath or incubator

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantifying zinc or selenium concentration (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a validated titration method).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of sealed, inert containers (e.g., glass vials with PTFE-lined caps). The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Add a known volume of the desired solvent to each container.

-

Place the containers in a thermostatically controlled shaker set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Separation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of either zinc (Zn²⁺) or selenium (as selenite, SeO₃²⁻) in the diluted solution using a calibrated analytical instrument (e.g., ICP-MS or AAS).

-

-

Calculation of Solubility:

-

Calculate the concentration of the dissolved this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

-

Calculation of Ksp (for aqueous solutions):

-

From the molar solubility (S) of this compound, calculate the equilibrium concentrations of Zn²⁺ and SeO₃²⁻. In the absence of common ions, [Zn²⁺] = S and [SeO₃²⁻] = S.

-

Calculate the solubility product constant using the formula: Ksp = S².

-

Mandatory Visualizations

Signaling Pathway of Solubility in Acid

The following diagram illustrates the chemical equilibria involved in the dissolution of this compound in an acidic solution. The addition of H⁺ ions shifts the equilibrium towards the formation of hydrogen selenite and selenous acid, thereby increasing the concentration of dissolved zinc ions.

Caption: Dissolution of this compound in acid.

Experimental Workflow for Solubility Determination

The diagram below outlines the general experimental workflow for determining the solubility of a sparingly soluble compound.

Caption: General workflow for solubility measurement.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in various solvents. While quantitative data is primarily available for aqueous and strong acid solutions, the qualitative profile and the provided experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further experimental investigation is warranted to establish a more comprehensive quantitative solubility profile, particularly in a broader range of pH conditions and in various organic solvents, which will be crucial for advancing its applications.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of Orthorhombic Zinc Selenite

A deep dive into the theoretical band structure of orthorhombic zinc selenite (B80905) (ZnSeO₃), offering insights for researchers in materials science and semiconductor physics. This guide synthesizes data from first-principles calculations, providing a comprehensive overview of its electronic properties, computational methodologies, and structural parameters.

Orthorhombic zinc selenite (ZnSeO₃) is a semiconductor material that has been the subject of theoretical studies to determine its fundamental electronic properties. These investigations are crucial for understanding its potential applications in various technological fields. This technical guide consolidates the available theoretical data on the band structure of its orthorhombic phase, which crystallizes in the Pbca space group.

Crystal Structure and Lattice Parameters

The foundational aspect of any band structure calculation is the precise crystal structure of the material. Orthorhombic ZnSeO₃ is characterized by the space group Pbca (No. 61). Theoretical studies are based on experimentally determined or computationally relaxed lattice parameters. The data from the Materials Project, derived from first-principles calculations, provides a representative set of these parameters.

| Property | Value | Citation |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca (61) | [1] |

| Lattice Parameter a | 6.22 Å | [1] |

| Lattice Parameter b | 7.21 Å | [1] |

| Lattice Parameter c | 12.01 Å | [1] |

| Unit Cell Volume | 538.65 ų | [1] |

Electronic Band Structure and Density of States

First-principles calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of orthorhombic ZnSeO₃. These calculations consistently show that orthorhombic this compound is a semiconductor with a large, indirect band gap.

The calculated band gap from the Materials Project is 3.92 eV.[1] Further studies, utilizing different potentials such as the modified Becke-Johnson (mBJ) potential, also confirm the indirect nature of the band gap.[2] An indirect band gap implies that the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different high-symmetry points (k-points) in the Brillouin zone. This characteristic has significant implications for the material's optical absorption and emission properties.

The density of states (DOS) provides further insight into the composition of the electronic bands. The valence bands are primarily formed by the hybridization of O 2p and Se 4p orbitals, with a smaller contribution from Zn 3d orbitals. The conduction bands are mainly composed of unoccupied Se 4p and Zn 4s orbitals.

| Electronic Property | Calculated Value | Computational Method | Citation |

| Band Gap | 3.92 eV | DFT (PBE) | [1] |

| Band Gap Nature | Indirect | DFT (mBJ) | [2] |

| Magnetic Ordering | Non-magnetic | DFT | [1] |

Computational Methodology: A First-Principles Approach

The theoretical data presented herein is predominantly derived from ab initio (first-principles) calculations based on Density Functional Theory (DFT). This computational approach allows for the prediction of material properties from fundamental quantum mechanical principles. A typical workflow for calculating the band structure of a crystalline solid like orthorhombic ZnSeO₃ is outlined below.

Computational Workflow for Band Structure Calculation.

Detailed Protocol for DFT Calculations:

-

Structural Input: The calculation begins with the definition of the crystal structure of orthorhombic ZnSeO₃, including the lattice parameters and the fractional coordinates of the zinc, selenium, and oxygen atoms within the unit cell.[1]

-

Choice of Exchange-Correlation Functional: An approximation for the exchange-correlation functional is chosen. Common choices include the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, or more advanced functionals like the modified Becke-Johnson (mBJ) potential, which can provide more accurate band gap predictions.[1][2]

-

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state electronic charge density of the system. This is an iterative process where the Kohn-Sham equations are solved until the charge density and total energy converge to a stable solution.

-

Band Structure Calculation (Non-SCF): Following the SCF cycle, a non-self-consistent calculation is performed. The previously determined ground-state charge density is used as a fixed potential. The electronic band energies (eigenvalues) are then calculated at a series of high-symmetry points (k-points) along a specific path within the first Brillouin zone.

-

Density of States (DOS) Calculation: The DOS is typically calculated from a separate, well-converged SCF calculation using a denser mesh of k-points covering the entire Brillouin zone to ensure accurate integration.

-

Data Visualization and Analysis: The output data is processed to generate the band structure diagram, plotting energy versus the k-point path, and the density of states plot. From these, key parameters like the band gap, its direct or indirect nature, and the character of the electronic states are determined.

Logical Relationship of Key Concepts

The determination of a material's theoretical band structure is a multi-faceted process where fundamental concepts of solid-state physics and quantum mechanics are interconnected.

Conceptual Framework for Band Structure Theory.

This guide provides a foundational understanding of the theoretical band structure of orthorhombic this compound based on current computational materials science research. The presented data and methodologies offer a valuable resource for scientists and researchers engaged in the study and development of novel semiconductor materials.

References

fundamental optical properties of ZnSeO3

An in-depth technical guide on the fundamental optical properties of Zinc Selenite (ZnSeO₃) for researchers, scientists, and drug development professionals.

Introduction

This compound (ZnSeO₃) is a nanostructured semiconductor material that has garnered interest for its potential applications in optoelectronics and photocatalysis.[1] While research into its properties is ongoing, this guide summarizes the currently available data on its fundamental optical characteristics, primarily focusing on its band gap and photoluminescence. It is important to note that many properties of ZnSeO₃ are not yet fully characterized, and its behavior, particularly under thermal stress, is closely linked to the properties of Zinc Selenide (ZnSe) and Zinc Oxide (ZnO).[1] ZnSeO₃ nanocrystals typically exhibit an orthorhombic crystal structure.[2]

Core Optical Properties

Electronic Band Gap

The band gap is a critical parameter for any semiconductor, defining the energy required to excite an electron from the valence band to the conduction band. For ZnSeO₃, both experimental and theoretical values have been reported.

| Property | Value (eV) | Method | Source |

| Direct Band Gap | 3.8 | Experimental | [2] |

| Band Gap | 3.92 | Theoretical Calculation | [3] |

Photoluminescence (PL)

Photoluminescence spectroscopy of ZnSeO₃ reveals a broad emission spectrum, typically observed between 400 and 600 nm.[1][2][4] This broad band is often deconvoluted into several distinct Gaussian peaks, which are thought to originate from a combination of sources, including deep-level trap emissions, donor-acceptor pairs, and vacancies.[1][4] Upon annealing, the photoluminescence is believed to be a combination of emissions from ZnSe and ZnO phases that form as the ZnSeO₃ decomposes.[1]

| Emission Peak (nm) | Emission Peak (eV) | Potential Origin | Source |

| ~550 | 2.2 | Deep-level trap emission from oxygen deficiency | [1][4] |

| 488 | 2.54 | Donor-acceptor pairs associated with Zn/Se vacancies | [1][4] |

| ~440 | 2.82 | - | [1][4] |

| 410 | 3.03 | - | [1][4] |

| - | 2.94 | Zinc vacancies (VZn) | [2] |

Experimental Protocols

The following sections detail the methodologies cited for the synthesis and optical characterization of ZnSeO₃ nanocrystals.

Synthesis of ZnSeO₃ Nanocrystals via Chemical Deposition

This protocol describes the synthesis of ZnSeO₃ nanocrystals within a SiO₂/Si track template.

-

Template Formation : A SiO₂/Si track template is created by irradiating the substrate with high-energy ions (e.g., 200 MeV Xe ions with a fluence of 10⁸ ions/cm²). Following irradiation, the latent tracks are chemically etched using a hydrofluoric acid (HF) solution to form nanopores.[1][4]

-

Precursor Solution : An aqueous solution is prepared containing Zinc Chloride (ZnCl₂) and Selenium Dioxide (SeO₂) which act as the zinc, selenium, and oxygen precursors.[1][4]

-

Chemical Deposition : The SiO₂/Si track template is immersed in the precursor solution at a controlled temperature (e.g., 18 °C) to allow for the chemical deposition of ZnSeO₃ nanocrystals within the nanopores.[1]

-

Annealing (Optional) : To study thermal stability and its effects on optical properties, the synthesized nanocomposites can be subjected to heat treatment in a vacuum environment. For example, annealing at 800 °C has been shown to result in the formation of ZnSe, while annealing at 1000 °C leads to a majority phase of ZnO.[1]

Characterization Methods

PL spectroscopy is the primary method used to investigate the emissive properties of ZnSeO₃.

-

Instrumentation : A spectrofluorimeter, such as an Agilent Technologies Cary Eclipse Fluorescence Spectrophotometer, is used to record the PL spectra.[2]

-

Excitation : The sample is excited with a monochromatic light source. A common excitation wavelength used for ZnSeO₃ is 300 nm.[2]

-

Measurement : The emission spectrum is recorded at room temperature over a spectral range that encompasses the expected emissions (e.g., 300 to 800 nm).[2]

-

Data Analysis : The resulting broad emission band is often analyzed by fitting it with multiple Gaussian curves to identify the underlying individual emission peaks.[1][4]

While specific data for ZnSeO₃ is lacking, the following are standard experimental techniques used for determining the fundamental optical properties of semiconductor materials.

-

Absorption and Transmission Spectroscopy : A double-beam UV-Vis-NIR spectrophotometer is used to measure the transmittance and reflectance of the material. From these spectra, the absorption coefficient can be calculated. These measurements are fundamental for determining the band gap energy via Tauc or Cody plots.[5][6]

-

Spectroscopic Ellipsometry : This technique is employed to determine the optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. It involves measuring the change in polarization of light upon reflection from the sample surface.[7]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for ZnSeO₃ synthesis and characterization, as well as the logical relationship between thermal annealing and the resulting material composition and photoluminescence.

Caption: Experimental workflow for the synthesis and characterization of ZnSeO₃ nanocrystals.

Caption: Logical relationship of thermal annealing on the composition and photoluminescence of ZnSeO₃.

References

- 1. wavelength-oe.com [wavelength-oe.com]

- 2. researchgate.net [researchgate.net]

- 3. srd.nist.gov [srd.nist.gov]

- 4. refractiveindex.info [refractiveindex.info]

- 5. OPTICAL CONSTANTS OF ZINC SELENIDE IN VISIBLE AND INFRARED SPECTRAL RANGES | Qi | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

zinc selenite CAS number 13597-46-1 properties

An In-depth Technical Guide to Zinc Selenite (B80905) (CAS 13597-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenite (ZnSeO₃), identified by CAS number 13597-46-1, is an inorganic compound composed of zinc, selenium, and oxygen.[1] It typically presents as a white or off-white, odorless crystalline solid or powder.[2][3][4] While its primary industrial applications are in the manufacturing of glass and ceramics, its constituent ions—zinc (Zn²⁺) and selenite (SeO₃²⁻)—possess significant biological activities that make it a compound of interest for research and development.[2] Zinc is a crucial trace element that functions as a structural component in thousands of proteins and as a signaling molecule in numerous cellular pathways, including those regulating immunity.[5][6] The selenite ion is a key dietary source of selenium, which is incorporated into selenoproteins essential for antioxidant defense and redox regulation.[7][8] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of this compound to support its evaluation in research and drug development contexts.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The compound is notable for its high melting point and general insolubility in aqueous solutions, which are critical considerations for its handling and application.[2][9]

| Property | Value | Reference(s) |

| CAS Number | 13597-46-1 | [2] |

| Molecular Formula | ZnSeO₃ | [2][9] |

| Molecular Weight | 192.35 g/mol | [9] |

| Appearance | White to off-white, odorless powder or crystalline solid | [2][3][4] |

| Melting Point | 618 - 621 °C | [2][4] |

| Density | 4.689 - 5.606 g/cm³ | [4][10] |

| Water Solubility | 16 mg/L (at 20 °C); practically insoluble | [9][10] |

| Other Solubilities | Soluble in ethanol (B145695) | [2][4] |

| Crystal Structure | Orthorhombic | [11] |

| Space Group | Pbca | [11] |

Chemical Properties and Reactivity

This compound is stable under standard ambient conditions.[10] Thermogravimetric analysis shows it undergoes complete decomposition at approximately 490°C.[12] It is incompatible with strong oxidizing agents, with which it can react violently.[10] When heated to decomposition or in contact with strong acids, it may emit toxic fumes of selenium, zinc oxides, and hydrogen selenide.[13]

Key Applications

While the bulk of its use is industrial, emerging research highlights its potential in other fields.

-

Glass and Ceramic Industry: Acts as a colorant and decolorant, where the selenium content helps neutralize unwanted tints from impurities, ensuring clarity and uniformity in high-quality glass.[2]

-

Materials Science: It is used as a precursor in the synthesis of other selenium-containing compounds and has been noted for its optical properties, suggesting potential in photonics and optoelectronics.[1]

-

Biomedical Research: Recent studies on biosynthesized this compound have demonstrated its efficacy as a photocatalyst for degrading environmental pollutants like oxytetracycline (B609801) and Rhodamine B.[14] Furthermore, it has shown promising antibacterial activity against pathogens such as Bacillus subtilis and Escherichia coli, suggesting a potential role in developing new antibacterial agents.[14]

Biological Significance & Signaling Pathways

The biological relevance of this compound is derived from the well-established roles of its constituent ions.

Zinc Signaling

Zinc is not merely a static structural element in proteins; it also acts as a dynamic intracellular signaling molecule, much like calcium.[6][15] Fluctuations in intracellular "free" zinc concentrations can modulate the activity of numerous signaling proteins, including protein kinases and phosphatases, thereby influencing cellular processes like proliferation, apoptosis, and immune responses.[6][16] Dysregulation of zinc homeostasis is implicated in a variety of diseases, from immunodeficiency to diabetes and cancer.[17]

Selenite and Antioxidant Defense

Selenite is a primary precursor for the biosynthesis of selenocysteine, the 21st amino acid, which forms the active site of critical antioxidant enzymes known as selenoproteins.[18] The most prominent of these are the glutathione (B108866) peroxidases (GPx), which catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione (GSH), thereby protecting cells from oxidative damage.[8] This pathway is a cornerstone of cellular antioxidant defense. In cancer research, high doses of selenite have been shown to induce apoptosis in tumor cells by generating excessive reactive oxygen species (ROS), a mechanism that exploits the higher metabolic and oxidative stress state of cancer cells compared to normal cells.[7][19]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound via Aqueous Precipitation

This protocol describes a standard laboratory method for synthesizing this compound by reacting soluble zinc and selenite salts.

-

Reagent Preparation:

-

Prepare a 0.5 M solution of zinc sulfate (B86663) (ZnSO₄) by dissolving the appropriate mass in deionized water.

-

Prepare a 0.5 M solution of sodium selenite (Na₂SeO₃) by dissolving the appropriate mass in deionized water.

-

-

Precipitation:

-

In a beaker, add the zinc sulfate solution.

-

While stirring vigorously with a magnetic stirrer, slowly add the sodium selenite solution dropwise to the zinc sulfate solution.

-

A white precipitate of this compound (ZnSeO₃) will form immediately.

-

-

Aging and Washing:

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction and particle aging.

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove soluble byproducts (e.g., sodium sulfate).

-

Perform a final wash with ethanol to aid in drying.[2]

-

-

Drying:

-

Dry the collected white powder in a drying oven at 80-100 °C overnight or until a constant weight is achieved.

-

-

Storage:

-

Store the final product in a sealed container in a desiccator.

-

Characterization Workflow

A standard workflow to confirm the identity, purity, and morphology of the synthesized this compound is essential.

-

X-Ray Diffraction (XRD):

-

Purpose: To confirm the crystalline phase and purity of the synthesized powder.

-

Method: An analysis is performed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared to reference patterns (e.g., from the Materials Project database) for orthorhombic ZnSeO₃ to verify the crystal structure.[11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the characteristic vibrational modes of the selenite group.

-

Method: The sample is mixed with KBr and pressed into a pellet. The spectrum is recorded, and peaks corresponding to the Se-O stretching and bending vibrations are identified.[12]

-

-

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX):

-

Purpose: To visualize the particle morphology and size distribution, and to confirm elemental composition.

-

Method: The powder is mounted on a stub and sputter-coated with gold or carbon. SEM images are taken to observe the particle shape. EDX analysis is performed concurrently to confirm the presence and relative ratios of Zinc (Zn), Selenium (Se), and Oxygen (O).

-

Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol assesses the antibacterial properties of this compound.

-

Culture Preparation: Prepare a bacterial suspension (e.g., E. coli, B. subtilis) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.

-

Disk Application:

-

Prepare sterile filter paper disks (6 mm diameter).

-

Impregnate the disks with known concentrations of a sterile this compound suspension (e.g., in a non-bacteriostatic solvent or water with a surfactant).

-

Place the impregnated disks onto the surface of the inoculated agar plate. Include a positive control (e.g., a standard antibiotic disk) and a negative control (a disk with solvent only).

-

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.[14]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

-

Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[20][21]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[21]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. All handling of the powder should be conducted in a fume hood to avoid inhalation.[13]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]

Conclusion

This compound (CAS 13597-46-1) is a chemically stable compound with well-defined physical properties. While its traditional use lies in materials science, the distinct and potent biological activities of zinc and selenite ions present compelling opportunities for biomedical research. Its role in modulating critical signaling pathways and antioxidant systems, combined with demonstrated antibacterial properties, positions it as a compound worthy of further investigation for applications in drug development and therapeutics. Strict adherence to safety protocols is essential when handling this toxic substance.

References

- 1. CAS 13597-46-1: this compound (ZnSeO3) | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, Zn Selenite (ZnSeO3) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]

- 6. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Sodium Selenite used for? [synapse.patsnap.com]

- 8. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 9. This compound | 13597-46-1 [amp.chemicalbook.com]

- 10. carlroth.com [carlroth.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. CCCC 1984, Volume 49, Issue 7, Abstracts pp. 1653-1659 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 13. Zinc Selenide - ESPI Metals [espimetals.com]

- 14. Novel biosynthesized this compound photocatalysts for enhanced degradation of oxytetracycline and Rhodamine B dye with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound | O3SeZn | CID 159686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Zinc Selenite: Properties, Synthesis, and Biological Interactions

This technical guide provides a comprehensive overview of zinc selenite (B80905) (ZnSeO₃), detailing its chemical and physical properties, methodologies for synthesis, and its interactions with biological systems. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this inorganic compound.

Executive Summary

Zinc selenite is an inorganic compound composed of zinc, selenium, and oxygen. It is distinct from the more commonly studied zinc selenide (B1212193) (ZnSe), a binary semiconductor. While research on this compound is emerging, particularly in its catalytic applications, the broader family of zinc-selenium compounds, including nanoparticles, has shown significant potential in areas ranging from photocatalysis to antimicrobial and anticancer therapies. This guide will focus on the known properties of this compound and draw relevant context from the study of related zinc-selenium materials and the biological activity of selenite ions.

Core Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized below.

Molecular Identity

| Identifier | Value | Reference |

| Molecular Formula | ZnSeO₃ (or O₃SeZn) | [1][2][3][4] |

| Molecular Weight | ~192.3 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13597-46-1 | [1][3][4] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to yellow, odorless powder/crystals | [3][4] |

| Melting Point | ~620 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of zinc-selenium nanomaterials are crucial for reproducibility and further development. While specific protocols for pure this compound are less common in the literature, the following sections describe the synthesis of zinc selenide nanoparticles, which often utilize a selenite precursor and are of significant interest to the target audience.

Green Synthesis of Zinc Selenide Nanoparticles using Rosmarinus officinalis Leaf Extract

This method describes an environmentally friendly approach to nanoparticle synthesis.

-

Preparation of Plant Extract: An aqueous extract of Rosmarinus officinalis L. (RO extract) is prepared.

-

Preparation of Precursor Solution: 0.4 g of zinc acetate (B1210297) dihydrate and 0.25 g of sodium selenite (Na₂SeO₃) are dissolved in 80 ml of deionized water.

-

Synthesis Reaction: The RO extract is slowly added to the precursor solution under continuous stirring.

-

Precipitation: After 30 minutes, small amounts of ethanol are added dropwise to promote the precipitation of the nanoparticles.

-

Maturation: The mixture is kept under the same conditions for 12 hours to allow for the complete formation of nanoparticles.

-

Collection: The resulting zinc selenide nanoparticles are collected by centrifugation at 12,000 rpm for 15 minutes.[5]

Chemical Co-precipitation Synthesis of Zinc Selenide Nanoparticles

This widely used method allows for controlled precipitation of nanoparticles.

-

Precursor Preparation: Zinc acetate (Zn(CH₃COO)₂) and selenium powder are used as the primary precursors.

-

Reaction Mixture: The synthesis is carried out using a two-step chemical reaction in the presence of sodium borohydride (B1222165) (NaBH₄) as a reducing agent.

-

Capping Agent: Mercaptoethanol is added to the reaction mixture to act as a capping agent, which controls particle size and prevents aggregation.

-

Precipitation: The kinetically controlled co-precipitation results in the formation of zinc selenide nanoparticles.

-

Characterization: The synthesized nanoparticles are then characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[3]

Biological Activity and Signaling Pathways

The biological effects of this compound can be inferred from studies on the selenite anion and zinc ions, both of which are known to modulate cellular signaling pathways.

Inhibition of Notch Signaling by Selenite

Selenite has been identified as an inhibitor of the Delta-Notch signaling pathway, a critical pathway in cell proliferation, differentiation, and survival.[6][7]

-

Mechanism of Action: At varying doses, selenite can decrease the transcription of key components of the Notch pathway, including Notch1, Notch2, Hes1, and c-Myc.[7]

-

Therapeutic Potential: Given that the Notch pathway is often dysregulated in cancers, this inhibitory effect highlights the potential of selenite-containing compounds as chemotherapeutic agents or adjuvants.[6] A second proposed mechanism involves the competitive binding of selenium to zinc-dependent proteinases (e.g., ADAMs and MMPs) that are involved in Notch processing and activation.[6]

Activation of Mitochondrial Biogenesis by Selenite

Selenite has been shown to stimulate signaling pathways that lead to the formation of new mitochondria.

-

Mechanism of Action: Selenite can activate the AKT-CREB signaling pathway. Phosphorylation of AKT and CREB leads to an increase in the levels of key regulators of mitochondrial biogenesis, such as PGC-1α and NRF1.[8]

-

Functional Outcome: This activation results in increased mitochondrial protein synthesis and enhanced mitochondrial respiration and complex activities, which can protect cells from damage.[8]

Applications in Photocatalysis

Zinc-selenium compounds have demonstrated potential as photocatalysts for the degradation of organic pollutants.

Photocatalytic Degradation Mechanism

The photocatalytic activity of zinc-based semiconductor materials is generally attributed to the generation of reactive oxygen species (ROS) under light irradiation.

-

Photoexcitation: When the semiconductor material is irradiated with light of sufficient energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.

-

ROS Generation: The photogenerated electrons can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). The holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH).

-

Degradation of Pollutants: These highly reactive radicals then attack and degrade organic dye molecules into less harmful by-products.[9][10]

Quantitative Data on Biological and Catalytic Activity

The following tables summarize quantitative data from studies on zinc-selenium nanoparticles, which provide an indication of the potential efficacy of these materials.

Antibacterial Activity of Zinc Selenide Nanostructures

The effectiveness of zinc selenide nanostructures against various bacterial strains has been demonstrated by measuring the zone of inhibition.

| Bacterial Strain | Concentration of ZnSe NSs | Zone of Inhibition (mm) |

| E. coli | 25 µL | Significant Inhibition |

| P. aeruginosa | 25 µL | Significant Inhibition |

| S. aureus | 50 µL | Significant Inhibition |

(Note: Data is qualitative as presented in the source, indicating significant activity at specified concentrations.)[11]

Photocatalytic Degradation of Methylene Blue

The efficiency of zinc-selenium nanocomposites in degrading organic dyes is a key performance indicator.

| Photocatalyst | Pollutant | Degradation Rate | Time (min) |

| ZnSe/CoSe | Methylene Blue (20 mg/L) | 99.4% | Not Specified |

| ZnSe | Methylene Blue (20 mg/L) | 28.7% | Not Specified |

[1]

Conclusion

This compound is a compound with defined physicochemical properties and growing interest in its potential applications. While much of the recent research has focused on the related zinc selenide nanoparticles, the underlying chemistry and the biological activity of its constituent ions suggest a promising future for this compound in catalysis, drug development, and materials science. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in these areas.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Organically templated this compound compounds: synthesis, structural chemistry and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ripublication.com [ripublication.com]

- 4. researchgate.net [researchgate.net]

- 5. Biogenic zinc selenide nanoparticles fabricated using Rosmarinus officinalis leaf extract with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selenite Inhibits Notch Signaling in Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Antibacterial and Photoluminescence Activities of ZnSe Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of Pure Zinc Selenite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenite (B80905) (ZnSeO₃) is an inorganic compound with emerging interest in various scientific fields. A thorough understanding of its fundamental electronic properties is crucial for unlocking its potential in novel applications. This technical guide provides a concise overview of the core electronic characteristics of pure zinc selenite, supported by available theoretical and experimental data. It also outlines standard experimental protocols for the characterization of such materials.

Crystal Structure and Electronic Nature

Pure this compound crystallizes in the orthorhombic Pbca space group.[1] In this structure, zinc (Zn²⁺) ions are coordinated to five oxygen (O²⁻) atoms, forming trigonal bipyramids. Selenium (Se⁴⁺) atoms are bonded to three oxygen atoms in a distorted trigonal non-coplanar geometry.[1] Theoretical calculations predict that this compound is a non-magnetic semiconductor with an indirect band gap.[1][2]

Core Electronic Properties

The electronic properties of a material are dictated by its band structure, which in turn is influenced by its crystal structure and chemical composition. For pure this compound, the available data, primarily from theoretical calculations, are summarized below.

| Property | Value | Method | Reference |

| Band Gap (E_g) | 3.92 eV | Theoretical Calculation | [1] |

| 4.12 eV | Experimental (for a nanocomposite) | [3] | |

| Magnetic Ordering | Non-magnetic | Theoretical Calculation | [1] |

| Conductivity Type | Electronic | Experimental (I-V curve analysis) | [4] |

| Specific Conductivity | 8.5 × 10⁻⁶ Ohm⁻¹·cm⁻¹ | Experimental (for annealed nanocrystals) | [3][4] |

Experimental Protocols

Precise characterization of the electronic properties of this compound requires rigorous experimental procedures. The following are standard methodologies that can be employed.

Synthesis of Pure this compound

A common method for the synthesis of this compound is through solvothermal processes.[5][6]

Typical Protocol:

-

Precursors: Zinc salts (e.g., zinc acetate, zinc chloride) and a selenium source (e.g., selenium dioxide) are used as precursors.

-

Solvent: A suitable solvent, often a mixture including water and an organic solvent, is chosen to facilitate the reaction.

-

Reaction Conditions: The precursor and solvent mixture is sealed in an autoclave and heated to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 24-72 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven or under vacuum.

Band Gap Determination using UV-Vis Spectroscopy

The optical band gap of a semiconductor can be determined from its UV-Vis absorption spectrum.

Protocol:

-

Sample Preparation: A dilute suspension of the this compound powder is prepared in a suitable solvent (e.g., ethanol) that is transparent in the UV-Vis range. Alternatively, a thin film can be deposited on a transparent substrate.

-

Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a wavelength range that covers the expected absorption edge of this compound (typically 200-800 nm).

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance (A) and the path length (l) using the Beer-Lambert law.

-

For an indirect band gap semiconductor, a Tauc plot is constructed by plotting (αhν)¹ᐟ² versus the photon energy (hν).

-

The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹ᐟ² = 0). The intercept on the energy axis gives the value of the optical band gap (E_g).

-

Electrical Conductivity Measurement using the Four-Probe Method

The four-probe method is a standard technique for measuring the electrical resistivity (and thus conductivity) of semiconductor materials, as it minimizes the influence of contact resistance.[6][7]

Protocol:

-

Sample Preparation: A dense pellet of the this compound powder is prepared by pressing it under high pressure. The pellet is then sintered at an appropriate temperature to ensure good grain-to-grain contact.

-

Measurement Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the surface of the pellet.

-

Measurement Procedure:

-

A constant DC current (I) is passed through the two outer probes.

-

The voltage (V) across the two inner probes is measured using a high-impedance voltmeter.

-

-

Calculation: The sheet resistance (R_s) is calculated using the formula R_s = (π/ln(2)) * (V/I) for a thin sheet. For a bulk sample, a correction factor is applied based on the sample geometry and probe spacing to determine the volume resistivity (ρ). The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Dielectric Properties Measurement using Impedance Spectroscopy

Impedance spectroscopy is a powerful technique to investigate the dielectric properties and electrical relaxation phenomena in materials.[1][8][9]

Protocol:

-

Sample Preparation: A thin, dense pellet of this compound is prepared and coated with a conductive material (e.g., silver paste, sputtered gold) on both flat surfaces to serve as electrodes, forming a parallel plate capacitor structure.

-

Measurement: The sample is placed in a sample holder, and its impedance is measured over a wide range of frequencies (e.g., 1 Hz to 1 MHz) using an impedance analyzer. The measurement can be performed at various temperatures.

-

Data Analysis: The complex impedance (Z* = Z' - jZ''), complex permittivity (ε* = ε' - jε''), and complex modulus (M* = M' + jM'') are calculated from the measured impedance data.

-

The real part of the permittivity (ε') represents the dielectric constant of the material.

-

The imaginary part (ε'') is related to the dielectric loss.

-

Plotting the imaginary part of the impedance (Z'') or modulus (M'') against frequency can reveal relaxation processes within the material.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual frameworks in the study of this compound's electronic properties.

References

- 1. Characterization, Optical and Impedance Study of ZnSe Nanostructure | Scientific.Net [scientific.net]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. linseis.com [linseis.com]

- 7. Four Point Probe Measurement Explained [suragus.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Zinc Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc selenite (B80905), focusing on its natural occurrence, mineral forms, synthesis, and physicochemical properties. While natural zinc selenite is rare, this document details the known mineralogical data and provides extensive information on the synthetic compound, which is more accessible for research and industrial applications. Given the audience's interest in drug development, this guide also touches upon the limited available data regarding the biological activity and toxicology of this compound and its constituent ions.

Natural Occurrence and Mineral Forms

Contrary to what one might expect, this compound (ZnSeO₃) is exceedingly rare in nature. The primary naturally occurring mineral containing zinc and the selenite anion is sophiite .

Sophiite: A this compound Chloride Mineral

Sophiite is a secondary mineral found in volcanic fumaroles, which are openings in the earth's surface that emit steam and gases. It was first discovered at the Tolbachik volcano in Kamchatka, Russia.[1]

Chemical Formula: Zn₂(SeO₃)Cl₂[2]

Sophiite is not a pure this compound but a this compound chloride. It is formed as a sublimate from volcanic gases at temperatures between 180-230 °C.[1] Its association with other minerals includes tenorite, cotunnite, piypite, and various other volcanic sublimates.[1]

Table 1: Crystallographic and Physical Properties of Sophiite

| Property | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | Pccn[3] |

| Unit Cell Parameters | a = 10.251 Å, b = 15.223 Å, c = 7.666 Å[4] |

| Formula Units (Z) | 8[4] |

| Color | Colorless, becoming sky blue on long exposure to air[3] |

| Luster | Vitreous, Greasy, Silky[3] |

| Hardness (Mohs) | 2 - 2.5[3] |

| Density (calculated) | 3.64 g/cm³[3] |

| Cleavage | Perfect on {010}, less perfect on {201}[3] |

| Tenacity | Brittle[3] |

Synthetic this compound (ZnSeO₃)

Due to its rarity in nature, this compound for research and industrial purposes is produced synthetically. It is typically a white to off-white, odorless powder.[5]

Physicochemical Properties

Synthetic this compound has distinct properties that make it suitable for various applications, primarily in the glass and ceramics industry.[6]

Table 2: Physicochemical Properties of Synthetic this compound

| Property | Value |

| Chemical Formula | ZnSeO₃ |

| Molecular Weight | 192.3 g/mol [7] |

| Appearance | White to off-white powder[5] |

| Melting Point | 621 °C[5] |

| Density | 5.606 g/cm³[5] |

| Solubility | Insoluble in water, soluble in ethanol[5][6] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, primarily for the production of nanomaterials. Below are detailed protocols for two common synthesis approaches.

Synthesis of this compound Nanocrystals by Chemical Deposition

This method is suitable for producing this compound nanocrystals at room temperature.[8]

Materials:

-

Zinc chloride (ZnCl₂)

-

Selenium dioxide (SeO₂)

-

Distilled water

Procedure:

-

Prepare a 4 g/L solution of zinc chloride in distilled water.

-

Prepare a 0.2 g/L solution of selenium dioxide in distilled water.

-

Mix the two solutions at room temperature (approximately 18 °C).

-

Adjust the pH of the mixed solution to 3.

-

Maintain continuous stirring. The duration of the chemical deposition can be varied (e.g., 5 to 60 minutes) to control the nanocrystal growth.

-

The resulting precipitate of this compound nanocrystals can be collected by filtration or centrifugation, followed by washing with distilled water and drying.

Hydrothermal Synthesis of this compound

The hydrothermal method can be used to synthesize this compound nanoparticles.[1]

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium selenite (Na₂SeO₃)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Absolute ethanol (B145695)

-

Distilled water

Procedure:

-

Prepare "Solution A" by dissolving 0.272 g of zinc chloride in 5 ml of absolute ethanol and heating at 60°C for 30 minutes to achieve a transparent solution.

-

Prepare "Solution B" by dissolving 0.1754 g of sodium selenite in 5 ml of distilled water, then adding 20 ml of 1 mol/L sodium hydroxide solution and 5 ml of hydrazine hydrate to obtain another transparent solution.

-

Place both Solution A and Solution B into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven to a temperature between 120°C and 180°C.

-

Maintain the temperature for a specific duration (e.g., 10 to 18 hours) to control the nanoparticle size.

-

After the reaction, allow the autoclave to cool naturally to room temperature.

-

Collect the product by centrifugation, wash it several times with absolute ethanol, and dry it in a vacuum at 60°C.

Biological Activity and Toxicological Profile